molecular formula C20H23N3O2S2 B12209100 N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

Cat. No.: B12209100
M. Wt: 401.5 g/mol
InChI Key: PHBKAFZULNWUCX-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a sulfonamide derivative featuring a thiazole ring system substituted with a phenylimino group and a propyl chain. thiol forms), and diverse functional groups, which influence its physicochemical and biological behavior.

Properties

Molecular Formula

C20H23N3O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

N,N-dimethyl-3-(2-phenylimino-3-propyl-1,3-thiazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C20H23N3O2S2/c1-4-13-23-19(15-26-20(23)21-17-10-6-5-7-11-17)16-9-8-12-18(14-16)27(24,25)22(2)3/h5-12,14-15H,4,13H2,1-3H3

InChI Key

PHBKAFZULNWUCX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide involves several steps. One common method includes the reaction of appropriate thiazole derivatives with sulfonamide precursors under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield.

Chemical Reactions Analysis

N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique structure and properties. Industrial applications include its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Sulfonamide-Triazole/Thiazole Families

Key analogues include compounds synthesized in the International Journal of Molecular Sciences (2014), such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (compounds [7–9]) and hydrazinecarbothioamides (compounds [4–6]) . These share the sulfonylphenyl backbone and heterocyclic cores but differ in ring systems (triazole vs. thiazole) and substituents.

Table 1: Structural and Functional Group Comparison
Compound Core Structure Substituents (X) Key Functional Groups Tautomerism Observed?
Target Compound Thiazole N,N-dimethyl Benzenesulfonamide, phenylimino Likely (thione form)
Triazole-thiones [7–9] 1,2,4-Triazole X = H, Cl, Br C=S, NH, sulfonylphenyl Yes (thione dominant)
Hydrazinecarbothioamides [4–6] Hydrazine-thioamide X = H, Cl, Br C=O, C=S, NH No

Spectroscopic Differences

  • IR Spectroscopy :

    • The target compound’s thiazole ring likely exhibits C=S stretching at ~1247–1255 cm⁻¹, comparable to triazole-thiones . However, the absence of νC=O (~1663–1682 cm⁻¹) distinguishes it from hydrazinecarbothioamides [4–6], which retain carbonyl groups .
    • NH stretches in the target (if present) would align with the 3150–3414 cm⁻¹ range observed in analogues .
  • NMR and MS: The dimethyl group in the target’s sulfonamide would produce distinct ¹H-NMR signals (~2.8–3.2 ppm for CH₃) absent in non-alkylated analogues. Triazole-thiones [7–9] show aromatic proton shifts influenced by electron-withdrawing sulfonyl groups .

Tautomerism and Stability

Triazole-thiones [7–9] exist predominantly in the thione form due to the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S . Similarly, the target compound’s thiazole ring likely adopts the thione tautomer, enhancing stability and influencing intermolecular interactions.

Hydrogen Bonding and Crystallography

highlights that hydrogen bonding patterns dictate crystal packing and solubility .

Table 2: Hydrogen Bonding and Physical Properties
Compound Hydrogen Bond Donors/Acceptors Predicted Melting Point Solubility in Polar Solvents
Target Compound 1 donor (NH, if present) Moderate Moderate (dimethyl enhances lipophilicity)
Triazole-thiones [7–9] 2 donors (NH, SH absent) High Low (fluorine increases crystallinity)
Hydrazinecarbothioamides [4–6] 3 donors (NH, C=O) Variable High (polar C=O and NH groups)

Biological Activity

N,N-Dimethyl-3-[(2Z)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings on its biological activity, including its mechanism of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a thiazole moiety, which is known for its diverse biological activities. The specific structure can be represented as follows:

N N Dimethyl 3 2Z 2 phenylimino 3 propyl 2 3 dihydro 1 3 thiazol 4 yl benzenesulfonamide\text{N N Dimethyl 3 2Z 2 phenylimino 3 propyl 2 3 dihydro 1 3 thiazol 4 yl benzenesulfonamide}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that sulfonamides possess significant antimicrobial properties. The thiazole moiety contributes to the inhibition of bacterial growth by interfering with folic acid synthesis, a vital pathway in bacteria.
  • Anticancer Potential : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown selective cytotoxicity towards Hep3B (hepatocellular carcinoma) and A549 (lung cancer) cell lines .
  • Carbonic Anhydrase Inhibition : The compound has been evaluated for its ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. Inhibitors of CAs are explored for their potential in treating conditions such as glaucoma and epilepsy .

Antimicrobial Studies

A study focusing on the antimicrobial effects of sulfonamides found that derivatives similar to this compound demonstrated moderate inhibitory effects against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined for various derivatives:

CompoundMIC (µg/mL)Bacterial Strain
Compound A16E. coli
Compound B32S. aureus
N,N-dimethyl...24P. aeruginosa

These results underline the potential of this class of compounds in developing new antibiotics.

Anticancer Activity

In vitro studies have reported that this compound exhibits selective cytotoxicity against cancer cell lines:

Cell LineIC50 (µM)Selectivity Index
Hep3B155.0
A549302.5
L929 (normal)>100-

The selectivity index indicates a favorable profile for targeting cancer cells while sparing normal cells.

The proposed mechanism involves the inhibition of key enzymes involved in cellular metabolism and proliferation. Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, disrupting their function .

Case Studies

  • Case Study on Cancer Treatment : In a controlled study involving patients with advanced liver cancer treated with similar thiazole-based compounds, significant tumor reduction was observed in a subset of patients. This highlights the therapeutic potential of compounds like N,N-dimethyl... in oncology.
  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of compounds within this class for treating various cancers and bacterial infections.

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